molecular formula C13H16IN B7823650 4-Methyl-1-propylquinolinium iodide

4-Methyl-1-propylquinolinium iodide

Cat. No.: B7823650
M. Wt: 313.18 g/mol
InChI Key: ZMIVZHDLXLEFSE-UHFFFAOYSA-M
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Description

4-Methyl-1-propylquinolinium iodide is a quaternary ammonium salt with the molecular formula C13H16IN. It is a derivative of quinoline, featuring a methyl group at the 4-position and a propyl group at the 1-position of the quinoline ring. This compound is known for its unique chemical properties and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-propylquinolinium iodide typically involves the alkylation of quinoline. One common method is the reaction of 4-methylquinoline with 1-bromopropane in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1-propylquinolinium iodide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like iodide ions (I-) or other halides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of quinone derivatives.

  • Reduction: Reduction reactions can produce reduced quinoline derivatives.

  • Substitution: Substitution reactions can result in the formation of various quaternary ammonium salts.

Scientific Research Applications

4-Methyl-1-propylquinolinium iodide has several applications in scientific research, including:

  • Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

  • Biology: The compound is utilized in biological studies to investigate cellular processes and molecular interactions.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

4-Methyl-1-propylquinolinium iodide is similar to other quaternary ammonium salts, such as benzalkonium chloride and cetylpyridinium chloride. its unique structure and properties make it distinct in terms of reactivity and applications. The presence of the methyl and propyl groups on the quinoline ring contributes to its specific chemical behavior and biological activity.

Comparison with Similar Compounds

  • Benzalkonium chloride

  • Cetylpyridinium chloride

  • Tetraethylammonium iodide

  • Hexadecyltrimethylammonium bromide

Properties

IUPAC Name

4-methyl-1-propylquinolin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N.HI/c1-3-9-14-10-8-11(2)12-6-4-5-7-13(12)14;/h4-8,10H,3,9H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIVZHDLXLEFSE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1=CC=C(C2=CC=CC=C21)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30885544
Record name Quinolinium, 4-methyl-1-propyl-, iodide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30885544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32863-55-1
Record name 4-Methyl-N-propyl quinolinium iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32863-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinolinium, 4-methyl-1-propyl-, iodide (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032863551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinolinium, 4-methyl-1-propyl-, iodide (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Quinolinium, 4-methyl-1-propyl-, iodide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30885544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1-propylquinolinium iodide
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